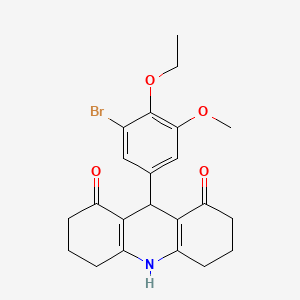![molecular formula C23H28F4N2O2 B10955676 N-[1-(dipropan-2-ylamino)propan-2-yl]-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B10955676.png)
N-[1-(dipropan-2-ylamino)propan-2-yl]-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]-4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes both diisopropylamino and tetrafluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]-4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]-4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]-4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]-4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(Diisopropylamino)ethyl methacrylate: This compound shares the diisopropylamino group and is used in similar applications, such as polymer synthesis.
2-Diethylaminoethyl methacrylate: Another related compound with similar chemical properties and applications.
Uniqueness
N-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]-4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZAMIDE is unique due to the presence of the tetrafluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C23H28F4N2O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[1-[di(propan-2-yl)amino]propan-2-yl]-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C23H28F4N2O2/c1-13(2)29(14(3)4)11-15(5)28-23(30)17-8-6-16(7-9-17)12-31-22-20(26)18(24)10-19(25)21(22)27/h6-10,13-15H,11-12H2,1-5H3,(H,28,30) |
InChI Key |
PNGFJKZNRHWNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(C)NC(=O)C1=CC=C(C=C1)COC2=C(C(=CC(=C2F)F)F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10955594.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10955600.png)
![1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955610.png)
![5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10955620.png)
![1-ethyl-N-propyl-4-[({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10955634.png)
![7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10955639.png)
![2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile](/img/structure/B10955645.png)
![(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B10955649.png)
![Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car](/img/structure/B10955656.png)
![ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10955660.png)
![3-Chloro-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10955667.png)

![5-{[1-(4-Tert-butylphenyl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10955681.png)
![(5-Chlorothiophen-2-yl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10955693.png)
